3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide
Description
Properties
IUPAC Name |
3-amino-1-cyclopentylpyrazole-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCFXKPCKLNNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide as a Putative Protein Kinase X Inhibitor
Abstract
The diverse biological activities of pyrazole-based compounds have positioned them as a scaffold of significant interest in contemporary drug discovery. This guide provides an in-depth technical exploration of the putative mechanism of action for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, a novel small molecule with therapeutic potential. Based on the established activities of structurally related pyrazole derivatives, we hypothesize that this compound functions as a potent and selective inhibitor of a critical signaling intermediary, Protein Kinase X (PKX). We will delineate the proposed molecular interactions, the downstream effects on cellular signaling, and provide a comprehensive suite of validated experimental protocols for researchers to investigate and confirm this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to understand and further explore the therapeutic applications of this promising compound.
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. Notably, several pyrazole derivatives have been successfully developed as inhibitors of protein kinases, key regulators of cellular processes that are often dysregulated in diseases such as cancer. For instance, various 1H-pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against targets like Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial in the pathogenesis of acute myeloid leukemia (AML)[1][2][3]. The structural characteristics of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, particularly the presence of a hydrogen bond donor (amino group) and acceptor (carbothioamide group), suggest a strong potential for interaction with the ATP-binding pocket of a protein kinase.
This guide puts forth the hypothesis that 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide exerts its biological effects through the inhibition of a hypothetical, yet therapeutically relevant, "Protein Kinase X" (PKX). We will explore the intricacies of this proposed mechanism, from the molecular level to the cellular response, and provide the necessary tools for its experimental validation.
Proposed Mechanism of Action: Inhibition of the PKX Signaling Cascade
We propose that 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide acts as a Type I ATP-competitive inhibitor of PKX. This mode of inhibition involves the compound binding to the active site of the kinase, directly competing with the endogenous ATP substrate. This binding event is predicted to be stabilized by a network of hydrogen bonds and hydrophobic interactions.
Molecular Interactions within the PKX ATP-Binding Pocket
The pyrazole core is expected to form key hydrogen bonds with the hinge region of the PKX active site, a common feature for many kinase inhibitors[1]. The 3-amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. The carbothioamide moiety offers additional hydrogen bonding opportunities. The cyclopentyl group is predicted to occupy a hydrophobic pocket within the active site, contributing to the potency and selectivity of the compound.
Downstream Signaling Consequences of PKX Inhibition
The inhibition of PKX by 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide is expected to block the phosphorylation of its downstream substrate, "Substrate Y." This would, in turn, prevent the activation of a critical signaling pathway implicated in cell proliferation and survival. The anticipated cellular consequences of PKX inhibition include cell cycle arrest and the induction of apoptosis in cells where the PKX pathway is aberrantly active.
Diagram of the Proposed Signaling Pathway
Caption: Proposed signaling pathway inhibited by 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.
Experimental Validation of the Mechanism of Action
To rigorously test our hypothesis, a series of biochemical and cell-based assays are required. The following protocols are designed to be self-validating, with each experiment building upon the results of the previous one.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide on the enzymatic activity of recombinant PKX.
Methodology:
-
Reagents and Materials:
-
Recombinant human PKX enzyme
-
Biotinylated peptide substrate for PKX ("Substrate Y peptide")
-
ATP
-
3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents (e.g., HTRF®, LanthaScreen™, or ADP-Glo™)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound and controls in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound or controls.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Expected Outcome: A dose-dependent inhibition of PKX activity by 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, yielding a potent IC50 value.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of the compound.
Cell-Based Phosphorylation Assay
Objective: To confirm that 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide inhibits the phosphorylation of the endogenous PKX substrate, Substrate Y, in a cellular context.
Methodology:
-
Reagents and Materials:
-
A cell line with a constitutively active or growth factor-stimulatable PKX signaling pathway.
-
3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.
-
Growth factor (if required to stimulate the pathway).
-
Lysis buffer with phosphatase and protease inhibitors.
-
Primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).
-
Primary antibody for total Substrate Y (loading control).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for 2 hours.
-
If necessary, stimulate the cells with the appropriate growth factor for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies for p-Substrate Y and total Substrate Y.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on Substrate Y phosphorylation.
-
Expected Outcome: A dose-dependent decrease in the levels of p-Substrate Y upon treatment with 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, with no significant change in the total Substrate Y levels.
Cellular Proliferation and Apoptosis Assays
Objective: To assess the functional consequences of PKX inhibition on cell viability and programmed cell death.
Methodology:
-
Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of the test compound for 72 hours.
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Read the luminescence on a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat cells with the test compound at concentrations around the GI50 for 24-48 hours.
-
Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.
-
Expected Outcome: The compound will inhibit cell proliferation in a dose-dependent manner and induce apoptosis in the target cell line.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected quantitative data from the proposed experiments for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.
| Assay Type | Parameter | Hypothetical Value |
| Biochemical Kinase Inhibition | IC50 | 15 nM |
| Cell-Based Phosphorylation | IC50 | 50 nM |
| Cellular Proliferation | GI50 | 100 nM |
| Apoptosis Induction (at 100 nM) | % Apoptotic Cells | 45% |
Conclusion
This technical guide has outlined a plausible mechanism of action for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide as a potent and selective inhibitor of Protein Kinase X. The proposed molecular interactions and downstream signaling effects provide a solid foundation for further investigation. The detailed experimental protocols described herein offer a clear path for researchers to validate this hypothesis and to further characterize the therapeutic potential of this promising compound. The successful completion of these studies will be crucial in advancing 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide through the drug development pipeline.
References
-
A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
-
Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PubMed Central. Available at: [Link]
-
Discovery of novel antitubercular 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. PubMed. Available at: [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed. Available at: [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Available at: [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]
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(PDF) Design and synthesis of 3-(4-aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H- pyrazole-1-carboxamide/carbothioamide analogues as antitubercular agents. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel heterocyclic compound, 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. As a compound of interest in contemporary drug discovery, understanding its fundamental characteristics is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related pyrazole derivatives to forecast its properties. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these characteristics, ensuring a self-validating system for future research. The narrative emphasizes the causal relationships behind experimental choices, grounding theoretical predictions in practical laboratory methodology.
Introduction: The Rationale for Investigation
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific substitution pattern of an amino group at the 3-position, a cyclopentyl group at the 1-position, and a carbothioamide moiety at the 4-position suggests a unique electronic and steric profile that could confer novel pharmacological activities. The carbothioamide group, in particular, is a known pharmacophore that can engage in various biological interactions.
This guide addresses the current knowledge gap regarding 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide by providing a robust framework for its initial physicochemical characterization. By understanding properties such as solubility, lipophilicity, and ionization state, researchers can make informed decisions in the design of in vitro and in vivo studies.
Predicted Physicochemical Profile
The following table summarizes the predicted physicochemical properties of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. These predictions are derived from computational models and data from analogous compounds, such as 4-Cyclopentyl-1H-pyrazol-3-amine and various 1H-pyrazole-1-carbothioamide derivatives.[5] It is crucial to note that these are theoretical values and must be confirmed through empirical testing.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C9H14N4S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 210.30 g/mol | Influences diffusion rates and absorption characteristics. |
| XLogP3 | ~1.6 - 2.5 | An indicator of lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 2 (from -NH2 and -NH- of carbothioamide) | Influences solubility in polar solvents and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (from pyrazole nitrogens, C=S, and -NH2) | Affects solubility and target binding. |
| Polar Surface Area (PSA) | ~80 - 100 Ų | Correlates with membrane permeability and oral bioavailability. |
| pKa (most basic) | ~3.5 - 5.0 (for the 3-amino group) | Determines the ionization state at physiological pH, impacting solubility and target engagement. |
| Melting Point | Not readily predictable; likely a crystalline solid | Important for formulation and stability studies. |
| Aqueous Solubility | Predicted to be low to moderate | A critical parameter for drug delivery and bioavailability. |
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide a clear rationale for each step.
Synthesis and Purification
While a specific synthesis for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide is not extensively documented, a plausible synthetic route can be extrapolated from known pyrazole syntheses.[6][7] A potential multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.
Protocol:
-
Synthesis of the Pyrazole Core: React cyclopentylhydrazine with a suitable β-ketonitrile (e.g., 2-cyano-3-oxobutanamide) under reflux in a protic solvent like ethanol. This condensation reaction forms the 3-aminopyrazole ring.
-
Introduction of the Carbothioamide: The resulting 3-amino-1-cyclopentyl-1H-pyrazole intermediate is then reacted with a thiocarbonylating agent. The choice of reagent is critical; thiophosgene can be effective but is highly toxic, while Lawesson's reagent offers a safer alternative. The reaction is typically carried out in an anhydrous, aprotic solvent such as toluene or THF.
-
Purification: The crude product should be purified to >95% purity for accurate physicochemical measurements. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often the first choice for crystalline solids. If this is insufficient, column chromatography on silica gel with a gradient of ethyl acetate in hexanes is a standard alternative.
-
Structural Confirmation: The identity and purity of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.[8][9]
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard.
Caption: Experimental workflow for LogP determination using the shake-flask method.
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: A known concentration of the test compound is dissolved in one phase (typically the one in which it is more soluble). An equal volume of the other phase is added, and the mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, most commonly UV-Vis spectroscopy, after creating a standard calibration curve.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a key determinant of bioavailability. The equilibrium solubility method is a reliable approach.
Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., PBS at pH 7.4) in a sealed vial.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium. The rationale for this extended period is to ensure that the dissolution process has reached a steady state.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration through a 0.22 µm filter to obtain a saturated solution.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve with known concentrations is used for accurate quantification.
pKa Determination
The ionization constant (pKa) is crucial for predicting the charge state of the molecule at different pH values. Potentiometric titration is a classic and accurate method.
Protocol:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized. Specialized software can be used for more precise calculations, especially for compounds with multiple ionizable groups.
Potential Biological Significance and Applications
The structural motifs within 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide suggest several potential avenues for biological activity. The 3-aminopyrazole core is present in numerous compounds with demonstrated antibacterial and anticancer activities.[8][10][11] The carbothioamide group is a versatile hydrogen-bonding moiety that can interact with various enzymatic targets. The N-cyclopentyl group increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes.
Given the known activities of related pyrazole derivatives, this compound could be a candidate for screening in assays for:
-
Antibacterial agents: Particularly against Gram-positive and Gram-negative bacteria.[10]
-
Anticancer agents: Targeting kinases or other enzymes involved in cell proliferation.[11]
-
Enzyme inhibitors: The carbothioamide group can act as a zinc-binding group or a bioisostere for an amide, making it a candidate for inhibiting metalloenzymes or proteases.
Conclusion
While 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide represents a molecule with significant potential in drug discovery, a thorough understanding of its physicochemical properties is a prerequisite for its development. This guide provides a comprehensive set of predicted properties based on sound chemical principles and data from related structures. More importantly, it offers a detailed roadmap of robust experimental protocols for the empirical determination of these properties. By following these methodologies, researchers can build a solid foundation for the rational design of future studies aimed at elucidating the full therapeutic potential of this promising compound.
References
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A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PMC - NIH. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
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5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696. PubChem. Available at: [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
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Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]
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Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. Available at: [Link]
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3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774. PubChem. Available at: [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Available at: [Link]
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3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907. PubChem. Available at: [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
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Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]
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Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]
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Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate. Available at: [Link]
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Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]
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Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. Available at: [Link]
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Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]
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4-amino-1-(3-cyanopropyl)-1H-pyrazole-3-carboxamide. PubChem. Available at: [Link]
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The Pyrazole Core: A Medicinal Chemistry Mainstay from Serendipitous Discovery to Rational Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Simple Heterocycle
In the vast landscape of medicinal chemistry, few scaffolds can claim the historical significance and continued therapeutic relevance of the pyrazole ring system. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has been a cornerstone of drug discovery for over a century. Its journey from a serendipitous discovery in the late 19th century to its current status as a privileged structure in modern drug design is a testament to its remarkable chemical versatility and pharmacological promiscuity. Pyrazole and its derivatives have yielded a wide array of clinically successful drugs, demonstrating a broad spectrum of biological activities including analgesic, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]
This technical guide, written from the perspective of a senior application scientist, aims to provide a comprehensive overview of the discovery and history of pyrazole compounds in medicinal chemistry. We will not only chronicle the key milestones but also delve into the underlying scientific principles that have guided the evolution of pyrazole-based therapeutics. By understanding the causality behind experimental choices and the structure-activity relationships that have been painstakingly elucidated, we can better appreciate the enduring power of this simple yet potent heterocyclic core.
The Dawn of the Pyrazole Era: Ludwig Knorr and the Birth of Antipyrine
The story of pyrazole in medicine begins in 1883 with the German chemist Ludwig Knorr.[4] While investigating quinine-related compounds in the hopes of finding new antipyretics, Knorr ingeniously condensed ethyl acetoacetate with phenylhydrazine.[2][5] This reaction, now famously known as the Knorr pyrazole synthesis, did not yield the expected quinoline derivative but instead produced a novel compound: 1,5-dimethyl-2-phenyl-3-pyrazolone, which he named antipyrine.[5][6] This discovery marked the advent of the first synthetic pyrazolone derivatives to be widely used as antipyretics and analgesics.[4]
The initial synthesis of antipyrine was a groundbreaking achievement of its time, paving the way for the development of synthetic pharmaceuticals.[5] The fundamental reaction involved the condensation of a β-ketoester with a hydrazine, a versatile method that remains a staple in heterocyclic chemistry today.
Experimental Protocol: The Knorr Synthesis of a Pyrazolone Core
The following protocol outlines the general steps for the Knorr synthesis of a pyrazolone, the foundational reaction for the first pyrazole-based medicines.
Objective: To synthesize a 3-methyl-1-phenyl-5-pyrazolone, the core of antipyrine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.
-
Add glacial acetic acid as the solvent. The acid also serves to catalyze the condensation reaction.
-
Heat the reaction mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
For purification, recrystallize the crude product from a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to form pure crystals of 3-methyl-1-phenyl-5-pyrazolone.
-
Collect the purified crystals by vacuum filtration, dry them in a vacuum oven, and characterize them by determining their melting point and using spectroscopic methods (e.g., NMR, IR).
This foundational synthesis opened the door to a new class of analgesics and anti-inflammatory drugs that would dominate the pharmaceutical landscape for decades.
The Evolution of Pyrazolone Analgesics: From Antipyrine to Phenylbutazone
Following the success of antipyrine, a wave of research focused on modifying the pyrazolone scaffold to improve its efficacy and safety profile. This led to the development of several other important drugs, including aminopyrine and metamizole, which offered enhanced analgesic and antipyretic properties.[7][8]
A significant advancement came in 1946 with the synthesis of phenylbutazone by Stenzl.[7] This pyrazolidinedione derivative exhibited potent anti-inflammatory effects, making it particularly useful for treating rheumatic and other inflammatory diseases.[7] The development of phenylbutazone and its successor, oxyphenbutazone, marked a shift from purely analgesic and antipyretic applications to the treatment of chronic inflammatory conditions like osteoarthritis and rheumatoid arthritis.[1][7][9]
However, the use of these early pyrazolone derivatives was eventually curtailed due to concerns about their side effects, most notably gastrointestinal issues and the risk of blood dyscrasias.[8] This critical challenge drove the next phase of pyrazole drug discovery: the quest for more selective and safer anti-inflammatory agents.
The Rise of Selective COX-2 Inhibitors: A Paradigm Shift in Anti-Inflammatory Therapy
The discovery in the early 1990s that the cyclooxygenase (COX) enzyme exists in two isoforms, COX-1 and COX-2, revolutionized the development of anti-inflammatory drugs. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is induced during inflammation and is the primary mediator of pain and swelling. The realization that the gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) were due to the inhibition of COX-1 led to a focused effort to develop selective COX-2 inhibitors.
This is where the pyrazole scaffold once again took center stage. Researchers discovered that a 1,5-diarylpyrazole structure could be optimized to selectively bind to the active site of the COX-2 enzyme. This led to the development of the blockbuster drug Celecoxib (Celebrex) , a potent and selective COX-2 inhibitor.
Structure-Activity Relationship (SAR) of Diarylpyrazole COX-2 Inhibitors
The development of Celecoxib was a triumph of rational drug design, guided by extensive structure-activity relationship (SAR) studies. The key structural features of 1,5-diarylpyrazole COX-2 inhibitors that contribute to their selectivity and potency are summarized below:
| Position on Pyrazole Ring | Structural Feature | Impact on Activity and Selectivity |
| N1-phenyl ring | para-Sulfonamide (SO2NH2) or methylsulfone (SO2Me) group | Crucial for COX-2 selectivity. This group inserts into a secondary pocket present in the COX-2 active site but not in COX-1. The presence of a SO2Me group often results in better COX-2 inhibitory potency and selectivity.[10] |
| C3-position | Small, lipophilic groups (e.g., CF3, CHF2) | A difluoromethyl (CHF2) group at this position is generally more potent than a trifluoromethyl (CF3) group.[11] |
| C5-phenyl ring | para-Methyl or other small hydrophobic groups | Small hydrophobic groups at or around the para-position of this phenyl ring enhance COX-2 inhibitory potency.[11] |
These SAR insights allowed medicinal chemists to fine-tune the pyrazole scaffold to achieve a high degree of selectivity for COX-2, thereby minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocol: Synthesis of Celecoxib
The synthesis of Celecoxib exemplifies the application of classical pyrazole chemistry to modern drug development. A common synthetic route involves the condensation of a trifluoromethylated β-diketone with a substituted phenylhydrazine.
Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).
Materials:
-
4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione
-
4-sulphonamidophenylhydrazine hydrochloride
-
Ethanol or a biphasic solvent system (e.g., ethyl acetate/water)
-
Hydrochloric acid (catalyst)
Procedure:
-
In a reaction vessel, dissolve 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione in a suitable solvent such as ethanol or a biphasic mixture of ethyl acetate and water.[12]
-
Add 4-sulphonamidophenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux (typically 55-85°C) for several hours (2-5 hours).[12] The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The product, Celecoxib, will often precipitate.
-
Collect the crude product by filtration and wash with water.[12]
-
The crude product can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture, to yield pure Celecoxib.[12]
Beyond Inflammation: The Versatility of the Pyrazole Scaffold
The success of pyrazole-based anti-inflammatory drugs is only one chapter in the story of this remarkable scaffold. Its unique electronic and steric properties have made it a valuable building block in a wide range of therapeutic areas.
Sildenafil (Viagra): A Serendipitous Discovery in Cardiovascular Research
The story of Sildenafil (Viagra) is a classic example of serendipity in drug discovery. Initially developed as a treatment for angina, researchers at Pfizer noticed an unusual side effect in male volunteers: increased erections.[13] Further investigation revealed that sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found in high concentrations in the corpus cavernosum of the penis.[13] By inhibiting PDE5, sildenafil enhances the effect of nitric oxide, leading to smooth muscle relaxation and increased blood flow.[14] The drug was approved by the FDA in 1998 for the treatment of erectile dysfunction.[13]
Rimonabant (Acomplia): A Promising Anti-Obesity Drug with a Troubled History
Rimonabant was developed as a selective cannabinoid-1 (CB1) receptor antagonist. The rationale was that blocking the CB1 receptor, which is involved in appetite regulation, could lead to weight loss.[15] Rimonabant was launched in Europe in 2006 as an anti-obesity medication.[16] However, it was never approved in the United States and was eventually withdrawn from the European market due to concerns about serious psychiatric side effects, including depression and suicidal thoughts.[15][16] The story of Rimonabant serves as a cautionary tale about the complexities of targeting centrally acting receptors and the importance of thorough long-term safety studies.
The Pyrazole Ring as a Bioisostere in Modern Drug Design
One of the key reasons for the enduring success of the pyrazole scaffold is its utility as a bioisostere . A bioisostere is a chemical substituent or group that can be interchanged with another substituent or group to create a new compound with similar biological properties. The pyrazole ring can serve as a bioisostere for other aromatic rings, such as benzene or imidazole, often with advantageous effects on a molecule's physicochemical properties.[17]
For example, replacing a benzene ring with a pyrazole ring can:
-
Improve solubility: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, increasing the molecule's polarity and aqueous solubility.
-
Enhance metabolic stability: The pyrazole ring is often more resistant to metabolic degradation than a simple phenyl ring.
-
Modulate lipophilicity: The lipophilicity of pyrazole is significantly lower than that of benzene, which can be beneficial for optimizing a drug's pharmacokinetic profile.[17]
-
Introduce hydrogen bonding capabilities: The N-H group of an unsubstituted pyrazole can act as a hydrogen bond donor, providing an additional point of interaction with a biological target.
The strategic use of the pyrazole ring as a bioisostere is a powerful tool in the medicinal chemist's arsenal for lead optimization and the development of new drug candidates with improved properties.
Visualizing Key Concepts in Pyrazole Chemistry
To better understand the fundamental chemistry and applications of pyrazole compounds, the following diagrams illustrate key concepts discussed in this guide.
Caption: A simplified workflow of the Knorr pyrazole synthesis.
Caption: The general reactivity patterns of the pyrazole ring.
Caption: The inhibitory action of Celecoxib on the COX-2 enzyme.
Conclusion and Future Perspectives
The journey of pyrazole in medicinal chemistry is a remarkable narrative of scientific evolution. From its accidental discovery to its central role in the development of rationally designed, target-specific drugs, the pyrazole scaffold has consistently proven its value. The historical progression from broad-spectrum analgesics to highly selective COX-2 inhibitors demonstrates the power of understanding fundamental biological mechanisms and applying that knowledge to drug design.
Looking ahead, the pyrazole nucleus is poised to remain a critical component in the discovery of new medicines. Its versatility continues to be exploited in the development of novel anticancer agents, antivirals, and drugs targeting a myriad of other diseases. The ongoing exploration of new synthetic methodologies and a deeper understanding of its bioisosteric potential will undoubtedly lead to the discovery of the next generation of pyrazole-based therapeutics. For drug development professionals, a thorough understanding of the history and chemistry of this privileged scaffold is not just an academic exercise, but a practical tool for innovation.
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A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2023, February 14). Journal of Chemical Education. Retrieved January 27, 2026, from [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2017, September 1). Brieflands. Retrieved January 27, 2026, from [Link]
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SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry. Retrieved January 27, 2026, from [Link]
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Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2021, March 11). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide Bioactivity
Foreword: The Imperative for Predictive Pharmacology
In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate.[1] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Our subject, 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, is a novel molecule built upon this promising core. However, without a clear biological hypothesis, its therapeutic potential remains undefined.
This guide eschews a conventional, rigid methodology. Instead, it presents a dynamic, logic-driven framework for the in silico characterization of a novel compound. As your virtual application scientist, I will guide you through a multi-faceted computational workflow. We will not merely list protocols; we will delve into the causality behind each decision, establish self-validating systems, and ground our predictions in authoritative science. Our goal is to construct a comprehensive bioactivity profile from the ground up, transforming a simple chemical structure into a candidate with a data-driven therapeutic hypothesis.
Part 1: Target Hypothesis Generation - Fishing for a Biological Purpose
Before we can predict the strength of a biological effect, we must first hypothesize what that effect might be. For a novel compound with no documented activity, our initial step is "target fishing" or target identification. This process leverages the principle of chemical similarity: a novel molecule is likely to interact with the same protein targets as known molecules that share similar structural features.[5]
Ligand-Based Target Prediction
Our primary strategy is to use established, curated databases that link chemical structures to known protein targets. Web servers like SwissTargetPrediction are invaluable for this initial screen. They operate by comparing the 2D and 3D similarity of our query compound against a library of hundreds of thousands of known bioactive ligands.[5]
Rationale: This approach is computationally inexpensive and provides a rapid, ranked list of the most probable macromolecular targets. It is the logical starting point when no prior biological data exists, allowing us to generate testable hypotheses efficiently.
Experimental Protocol: Target Fishing with SwissTargetPrediction
-
Input Preparation: Obtain the simplified molecular-input line-entry system (SMILES) string for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.
-
Server Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box.
-
Species Selection: Select "Homo sapiens" as the target organism to focus the search on human proteins, which are most relevant for drug development.
-
Execution & Analysis: Run the prediction. The server will output a list of potential protein targets, ranked by probability.
-
Data Interpretation: Critically evaluate the top-ranking targets. Look for clusters of related proteins (e.g., a group of kinases or proteases). This adds confidence to the prediction. Cross-reference these targets with disease pathways to begin formulating a therapeutic hypothesis.
Complementary Approaches: The Broader Context
While our focus is in silico, it's crucial to understand how these predictions fit within the broader scope of target identification. Experimental methods like affinity chromatography and Drug Affinity Responsive Target Stability (DARTS) are used to physically isolate and identify the protein partners of a small molecule from a complex cellular lysate.[6][7] Our computational predictions serve to prioritize and guide these more resource-intensive experimental validations.[8][9]
Part 2: Structure-Based Bioactivity Prediction - Docking with a Purpose
Once we have a prioritized list of potential protein targets, we can move to structure-based methods. Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it interacts with a protein's binding site.[10] This allows us to computationally validate the hypotheses generated during target fishing.
A lower binding energy score generally indicates a more stable and favorable interaction.[11]
Workflow: Molecular Docking
Caption: Molecular Docking Workflow from Preparation to Analysis.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol provides a self-validating framework by first performing "re-docking" if a co-crystallized ligand is present, which confirms the docking parameters can reproduce a known experimental result.
-
Target & Ligand Preparation:
-
Protein: Download the 3D structure of a hypothesized target protein from the RCSB Protein Data Bank.[11] Using visualization software like UCSF Chimera or PyMOL, remove all water molecules and co-solvents.[12] Add polar hydrogens and assign partial charges. Save the prepared protein in the required .pdbqt format for Vina.
-
Causality: Water molecules are removed because their explicit treatment is computationally expensive and they can sterically hinder the ligand from finding the correct pose in many standard docking algorithms.[13]
-
Ligand: Generate the 3D structure of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. Minimize its energy using a force field (e.g., MMFF94). Save the structure in .pdbqt format.
-
-
Binding Site Definition:
-
Identify the active site of the protein. If a co-crystallized ligand is present, the active site is known. If not, use site-finding tools.
-
Define a "grid box" that encompasses this entire binding pocket. The grid box defines the search space for the docking algorithm.
-
Causality: A properly sized grid box is critical. Too small, and it may miss the true binding pose. Too large, and it dramatically increases computation time and the chance of finding irrelevant, low-energy poses far from the active site.[10]
-
-
Execution of AutoDock Vina:
-
Use the command-line interface of AutoDock Vina, specifying the prepared protein, the prepared ligand, the coordinates and dimensions of the grid box, and an output file name.[11]
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt
-
-
Results Analysis & Validation:
-
Binding Affinity: Vina will output a table of binding modes, ranked by their binding affinity in kcal/mol. The top-ranked (most negative) score represents the most probable binding mode.
-
Pose Visualization: Load the protein and the output results.pdbqt file into a molecular visualizer. Analyze the top-ranked pose.
-
Interaction Analysis: Examine the specific molecular interactions. Are there hydrogen bonds? Are hydrophobic parts of the ligand in hydrophobic pockets of the protein? A plausible interaction model strengthens the validity of the docking result.
-
Self-Validation (Re-docking): If the protein structure originally contained a ligand, perform the docking protocol on that known ligand first. If the top-ranked docked pose has a low Root Mean Square Deviation (RMSD) (<2.0 Å) compared to the crystal structure pose, it validates that the docking parameters are reliable for this system.
-
Part 3: Ligand-Based Bioactivity Prediction - Learning from Similar Molecules
What if a reliable 3D structure of our target protein is unavailable? In this scenario, we pivot to ligand-based design. These methods build predictive models based on a set of known molecules with measured activity against a specific target.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical features of molecules (descriptors) and their biological activity.[14][15] A robust QSAR model can then predict the activity of new, untested compounds like ours.
Workflow: QSAR Model Development
Caption: The QSAR modeling workflow, emphasizing validation stages.
Experimental Protocol: Building a Predictive QSAR Model
-
Data Set Preparation:
-
Compile a dataset of molecules with known biological activity (e.g., IC₅₀ values) against a single protein target (one of the promising candidates from Part 1).
-
Causality: Data quality is the most critical factor in QSAR.[16] The structures must be curated to standardize formats, remove salts, and ensure consistency, as inconsistencies will introduce noise and lead to a non-predictive model.[17]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical representations of chemical properties.[18]
-
Descriptor Types:
-
1D: Molecular Weight, Atom Counts
-
2D: Topological Indices, Polar Surface Area (TPSA)
-
3D: Molecular Shape, Electrostatic Potential
-
-
-
Model Generation and Validation:
-
Dataset Splitting: Divide the dataset into a training set (~80%) and a test set (~20%).
-
Model Building: Using the training set, apply a statistical method (e.g., Partial Least Squares, Random Forest) to build an equation linking the descriptors (independent variables) to the biological activity (dependent variable).
-
Internal Validation: Perform rigorous cross-validation on the training set to ensure the model is not overfitted and has predictive power.
-
External Validation (Trustworthiness): Use the final model to predict the activity of the molecules in the test set. The model's performance on this "unseen" data is the ultimate test of its predictive reliability. A high correlation coefficient (R²) between predicted and actual activity indicates a robust model.
-
-
Prediction for the Query Compound:
-
Calculate the same set of molecular descriptors for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.
-
Input these descriptors into the validated QSAR model to obtain a predicted bioactivity value.
-
Part 4: ADMET Profiling - Assessing "Drug-Likeness" and Safety
A compound can have outstanding activity against its target but still fail as a drug due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[19][20] Predicting these properties early is essential for de-risking a project.[3]
Rationale: In silico ADMET prediction provides a rapid, cost-effective first pass at identifying potential liabilities. It allows us to prioritize compounds with more favorable drug-like properties for further investigation. Numerous web-based tools, such as SwissADME and ADMETlab 2.0, provide comprehensive predictions based on large, curated datasets.[19]
Protocol: Comprehensive ADMET Prediction
-
Submission: Input the SMILES string of the compound into a comprehensive ADMET prediction server like ADMETlab 2.0.
-
Analysis: The server will return a wealth of data. Analyze the key parameters presented in the table below.
-
Interpretation: Evaluate the overall profile. Does the compound violate key drug-likeness rules? Does it have predicted toxicity flags? This information is critical for deciding whether to proceed with a compound.
Data Presentation: Predicted ADMET Profile
| Property Class | Parameter | Predicted Value/Status | Interpretation & Causality |
| Physicochemical | Molecular Weight | (e.g., 224.33 g/mol ) | Affects diffusion and transport. Values < 500 g/mol are generally preferred for oral bioavailability. |
| LogP (Lipophilicity) | (e.g., 2.15) | Measures water/oil solubility. Affects absorption and membrane permeability. Values between 1 and 3 are often optimal. | |
| H-Bond Donors | (e.g., 2) | Number of N-H, O-H bonds. High numbers can reduce membrane permeability. Lipinski's Rule of Five suggests ≤ 5. | |
| H-Bond Acceptors | (e.g., 4) | Number of N, O atoms. High numbers can reduce membrane permeability. Lipinski's Rule of Five suggests ≤ 10. | |
| Absorption | Caco-2 Permeability | (e.g., Moderate) | An in silico model of human intestinal absorption. Moderate to high permeability is desirable for orally administered drugs. |
| Distribution | Blood-Brain Barrier (BBB) | (e.g., No) | Predicts if the compound can cross into the brain. "No" is desirable for drugs targeting peripheral systems to avoid CNS side effects. |
| Metabolism | CYP450 2D6 Inhibitor | (e.g., Yes) | Predicts inhibition of a key drug-metabolizing enzyme.[20] Inhibition can lead to dangerous drug-drug interactions. This is a potential liability. |
| Toxicity | hERG Inhibition | (e.g., Low Risk) | hERG is a potassium channel; inhibition can lead to cardiac arrhythmia. Low risk is a critical safety feature. |
| Ames Mutagenicity | (e.g., Non-mutagen) | Predicts the potential for the compound to cause DNA mutations, a key indicator of carcinogenic potential. |
(Note: The values in this table are hypothetical examples for illustrative purposes.)
Part 5: Integrated Analysis and Final Conclusion
The true power of this in silico guide comes not from any single prediction, but from the synthesis of all data points into a coherent narrative.
Workflow: Integrated Bioactivity Assessment
Caption: An integrated workflow synthesizing multiple computational methods.
By following this guide, we have systematically constructed a profile for our novel compound. We began with a broad search for potential targets. We then validated these hypotheses with structure-based docking, quantifying the potential binding affinity. In parallel, we assessed the compound's drug-like properties and safety profile through ADMET prediction and, if necessary, built QSAR models to predict its potency based on known analogues.
References
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
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Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules: an overview of the current applications in drug discovery. ACS Chemical Biology. [Link]
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Sulekh, Chandra, & Kumar, V. (2018). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]
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Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
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Kwiecińska-Piróg, J., Bogiel, T., Giedrys-Kalemba, S., & Skotarczak, A. (2014). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Frontiers in Microbiology. [Link]
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Abdelazeem, A. H., & Omar, H. A. (2022). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. [Link]
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Al-Warhi, T., Al-Qahtani, A., & Al-Ahdal, M. A. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide in Cell-Based Assays
Introduction: The Therapeutic Potential of Pyrazole-Based Scaffolds
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1] These heterocyclic scaffolds are privileged structures, demonstrating a remarkable diversity of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties.[1][2][3] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The specific compound of interest, 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, belongs to a class of pyrazole derivatives that have shown promise in various therapeutic areas. The presence of the 3-amino group is a key feature in many kinase inhibitors, while the carbothioamide moiety is often associated with antimicrobial and antifungal activities.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide in a variety of cell-based assays.
Predicted Biological Activity and Potential Mechanisms of Action
While direct experimental data for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide is not yet widely available, its structural motifs provide a strong basis for predicting its potential biological activities and mechanisms of action.
1. Kinase Inhibition:
The 3-aminopyrazole core is a well-established pharmacophore for kinase inhibition.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. It is plausible that 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide could act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases. For instance, derivatives of 1H-pyrazole-3-carboxamide have demonstrated potent inhibitory activity against kinases such as FLT3 and CDK2/4.[6] The cyclopentyl group likely contributes to the lipophilicity of the compound, potentially enhancing its cell permeability and interaction with hydrophobic pockets within the kinase domain.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of a receptor tyrosine kinase (RTK) signaling pathway by 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.
2. Antimicrobial and Antifungal Activity:
The carbothioamide moiety is a known pharmacophore in antimicrobial and antifungal agents.[3][5] Pyrazole carbothioamide derivatives have demonstrated notable activity against various bacterial and fungal strains.[3][5][7] The mechanism of action for such compounds can be multifaceted, potentially involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with metabolic pathways. For example, some pyrazolone carbothioamide derivatives have been shown to disrupt iron homeostasis in fungal cells, leading to oxidative stress and cell death.[7]
Protocols for Cell-Based Assays
The following protocols are provided as a starting point for the investigation of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. It is imperative that these protocols are optimized for the specific cell lines and experimental conditions used in your laboratory.
Protocol 1: Compound Handling and Stock Solution Preparation
The proper handling and storage of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide are critical for maintaining its stability and ensuring reproducible experimental results.
Materials:
-
3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh the desired amount of the solid compound using a calibrated analytical balance in a chemical fume hood.
-
Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The choice of concentration will depend on the predicted potency of the compound and the required final concentrations for your assays.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide stock solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Workflow for a Cell-Based Assay:
Caption: A generalized workflow for a typical cell-based assay.
Protocol 3: Western Blotting for Phospho-Protein Analysis
This protocol allows for the investigation of the compound's effect on specific signaling pathways by assessing the phosphorylation status of key proteins.
Materials:
-
Target cell line(s)
-
6-well or 12-well cell culture plates
-
3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate plates and treat with various concentrations of the compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total protein.
Data Presentation
Quantitative data from the assays should be summarized in a clear and concise manner.
Table 1: Hypothetical IC50 Values for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| MV4-11 (AML) | Cell Viability (MTT) | 72 | 1.5 |
| HeLa (Cervical Cancer) | Cell Viability (MTT) | 72 | 8.2 |
| S. aureus | Bacterial Growth | 24 | 5.7 (MIC) |
| C. albicans | Fungal Growth | 48 | 12.5 (MIC) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound Precipitation | Poor solubility in aqueous medium. | Increase the DMSO concentration in the stock solution (while ensuring the final assay concentration remains low). Prepare fresh dilutions for each experiment. |
| High Variability in Results | Inconsistent cell seeding, pipetting errors, or compound degradation. | Ensure uniform cell seeding. Use calibrated pipettes. Aliquot the stock solution to avoid freeze-thaw cycles. |
| No Observed Effect | Compound is inactive at the tested concentrations, or the assay is not sensitive enough. | Test a wider range of concentrations. Use a more sensitive assay or a different cell line. Confirm compound integrity. |
Conclusion
3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide is a novel compound with significant potential for investigation in various cell-based assays. Based on its structural features, it is hypothesized to possess kinase inhibitory and antimicrobial/antifungal activities. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the biological effects of this promising molecule. As with any new chemical entity, careful optimization of experimental conditions is crucial for obtaining reliable and meaningful data.
References
-
Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. [Link]
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. [Link]
-
Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. [Link]
-
ACS Publications. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. [Link]
-
National Center for Biotechnology Information (PMC). (2014). Mechanisms of Pyrazinamide Action and Resistance. [Link]
-
International Journal of ChemTech Research. (2017). Pyrazole Carbothioamide Analogues: Synthesis, Characterisation and Antifungal Evaluation. [Link]
-
PubMed. (2024). Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis. [Link]
-
National Center for Biotechnology Information (PMC). (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
PubMed. (2011). Discovery of novel antitubercular 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. [Link]
-
National Center for Biotechnology Information (PMC). (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide
Welcome to the technical support guide for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. This document is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. It is estimated that over 70% of new chemical entities in the development pipeline are poorly soluble in water, making this a critical hurdle to overcome in generating reliable preclinical data.[1] This guide provides a structured approach to systematically analyze and overcome these challenges, moving from fundamental principles to advanced formulation strategies.
Our approach is grounded in a deep understanding of the molecule's physicochemical properties. By dissecting its structure, we can predict its behavior and rationally select the most effective solubilization techniques.
Section 1: Molecular Structure & Solubility Prediction
The first step in any solubility enhancement project is to analyze the molecule's structure to identify liabilities and opportunities.
-
Pyrazole Core: The pyrazole ring itself is aromatic and contributes to the molecule's overall planarity and potential for crystalline packing, which can negatively impact solubility.[2]
-
Cyclopentyl Group (N1 Position): This bulky, non-polar aliphatic group is the primary contributor to the molecule's low aqueous solubility (hydrophobicity).
-
Amino Group (C3 Position): This is the most critical functional group for solubility manipulation. As a weak base, it can be protonated at acidic pH. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.[3]
-
Carbothioamide Group (C4 Position): This group can participate in hydrogen bonding. Its contribution to solubility is less pronounced than the amino group but is a key part of the molecule's overall physicochemical profile.
Caption: Key functional groups influencing solubility.
Table 1: Predicted Physicochemical Properties (Note: These are estimated values based on the structure, as experimental data for this specific molecule is not publicly available. Experimental verification is required.)
| Property | Predicted Value | Implication for Solubility |
| pKa (Basic) | 3.5 - 5.0 | The amino group will be protonated and positively charged at pH values below this range, leading to significantly higher aqueous solubility. |
| LogP | 2.5 - 3.5 | Indicates a high degree of lipophilicity, predicting poor intrinsic solubility in aqueous media. |
| Molecular Weight | ~238 g/mol | Within the range where solubility can be a challenge but is generally manageable with formulation techniques. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most straightforward first step to try and solubilize this compound for an in vitro assay?
A: pH modification is the most direct and effective initial approach. Given the basic amino group, lowering the pH of your aqueous vehicle will protonate the compound, converting it to a more soluble salt form. Start by attempting to dissolve the compound in a buffer at pH 4.0 or lower. For many cell-based assays, a final concentration of 0.1-0.5% DMSO is often used as a co-solvent and is well-tolerated.
Q2: I successfully dissolved the compound at pH 4.0, but it precipitates when I add it to my neutral pH 7.4 cell culture media. What is happening?
A: This is a classic example of a pH-shift precipitation. Your acidic, concentrated stock solution is supersaturated with respect to the compound's solubility at the final neutral pH of the assay media. When you dilute the stock, the pH is neutralized by the media's buffering capacity, the compound deprotonates back to its poorly soluble free-base form, and it crashes out of solution.
Troubleshooting this issue involves:
-
Lowering the Stock Concentration: This reduces the degree of supersaturation upon dilution.
-
Using "Enabling" Excipients: Incorporating agents like cyclodextrins or surfactants in your formulation can help keep the compound solubilized even after the pH shift.[1][4]
-
Kinetic vs. Thermodynamic Solubility: Sometimes, a supersaturated solution can remain stable for a short period. Assess if the compound remains in solution for the duration of your experiment.
Q3: What organic solvents are recommended for preparing a high-concentration stock solution (e.g., 10-50 mM)?
A: For creating master stocks, strong aprotic solvents are typically required for poorly soluble compounds. The most common choices are:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
Scientist's Note: Always use the freshest, anhydrous grade solvent possible. Ensure your final assay concentration of these organic solvents is below the known toxicity limit for your experimental system. For cell-based assays, this is often <0.5% v/v.
Q4: Can I use co-solvents to improve aqueous solubility without drastic pH changes?
A: Yes, co-solvency is a widely used technique.[5] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic compound to dissolve.[6][7]
Commonly used, biocompatible co-solvents include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
A typical starting point would be to test solubility in buffered solutions containing 10-30% of these co-solvents. Be aware that high concentrations of co-solvents can sometimes cause toxicity in cellular assays or adverse effects in vivo.[5]
Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic pH-Dependent Solubility Profiling
Problem: You need to quantify the relationship between pH and solubility to identify the optimal pH for your formulation and predict its behavior.
Causality: The Henderson-Hasselbalch equation provides the theoretical basis for the pH-solubility profile of ionizable compounds.[8][9] For a weak base like our target molecule, solubility will be low at neutral and high pH (where it is un-ionized) and will increase logarithmically as the pH drops below its pKa.[10]
Caption: Equilibrium between ionized and neutral forms.
Experimental Protocol: Shake-Flask Equilibrium Solubility
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0. Ensure the buffer capacity is sufficient.
-
Add Compound: To a series of glass vials, add an excess amount of the solid compound (enough that some solid will visibly remain undissolved).
-
Add Vehicle: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.
-
Sample Preparation: After equilibration, allow the vials to sit undisturbed for the solid to settle. Carefully withdraw a sample of the supernatant. Crucially, filter the sample through a 0.22 µm syringe filter (select a filter material, like PTFE, that has low compound binding) to remove all undissolved particles.
-
Quantify: Dilute the filtered supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Measure pH: Measure the final pH of the remaining supernatant in each vial to confirm it did not shift during the experiment.
-
Plot Data: Plot solubility (mg/mL or µM) on a logarithmic scale against the final measured pH.
Table 2: Example Data from pH-Solubility Profiling
| Final Measured pH | Solubility (µg/mL) | Visual Observation |
| 2.1 | 1550 | Clear solution (all solid dissolved) |
| 4.2 | 875 | Undissolved solid present |
| 6.5 | 15 | Undissolved solid present |
| 7.4 | < 5 | Undissolved solid present |
| 9.8 | < 5 | Undissolved solid present |
Guide 2: Formulation with Cyclodextrins
Problem: You require a stable, aqueous formulation for in vivo or sensitive in vitro studies where pH modification and co-solvents are not viable options.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex."[11] This complex shields the hydrophobic part of the molecule from water, dramatically increasing the apparent aqueous solubility of the guest.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocol: Phase-Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20% w/v) in your desired buffer (e.g., PBS pH 7.4).
-
Add Compound: Add an excess amount of the solid compound to each cyclodextrin solution.
-
Equilibrate: Shake or rotate the vials at a constant temperature for 48-72 hours to ensure equilibrium.
-
Sample and Analyze: Filter the supernatant from each vial and quantify the concentration of the dissolved compound via HPLC-UV, as described in the pH-solubility protocol.
-
Plot and Analyze Data: Plot the concentration of the dissolved compound (molarity) against the concentration of HP-β-CD (molarity).
-
A-type Profile: A linear increase in solubility indicates a 1:1 complex. The slope can be used to calculate the binding constant. This is the ideal outcome.
-
B-type Profile: The solubility increases and then plateaus or decreases, suggesting the formation of an insoluble complex at high cyclodextrin concentrations.
-
Table 3: Example Phase-Solubility Data
| HP-β-CD (% w/v) | Compound Solubility (µg/mL) |
| 0 | 4.5 |
| 2 | 85 |
| 5 | 210 |
| 10 | 450 |
| 15 | 680 |
| 20 | 910 |
This data allows you to select the lowest concentration of HP-β-CD required to achieve your target formulation concentration.
References
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Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
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Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
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Prajapati, B. G., et al. (n.d.). Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique. PMC. Available at: [Link]
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(2015). Trends in Enhancing API Solubility. Pharmaceutical Outsourcing. Available at: [Link]
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Singh, R., et al. (2019). Surfactant-based drug delivery systems for treating drug-resistant lung cancer. PubMed. Available at: [Link]
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Chaudhary, A., et al. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
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(n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
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Tığlı, A., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available at: [Link]
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(n.d.). Cosolvent. Wikipedia. Available at: [Link]
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(n.d.). 3-Amino-1-cyclopropylpyrazole-4-carboxylic acid. PubChem. Available at: [Link]
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Tenberg, M., et al. (2023). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. ACS Publications. Available at: [Link]
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(n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
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(2023). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. Cureus. Available at: [Link]
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Eckert, C., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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(n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
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(n.d.). Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique. ResearchGate. Available at: [Link]
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(n.d.). Pyrazole. Solubility of Things. Available at: [Link]
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(2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]
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Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]
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(n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
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(2005). Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]
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(n.d.). Surfactant Systems: Their Use in Drug Delivery. RSC Publishing. Available at: [Link]
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Castillo, J. A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]
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Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
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Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available at: [Link]
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(n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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(2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
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(n.d.). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. Available at: [Link]
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(n.d.). Study of Surfactant and Their Use in Drug Delivery. ResearchGate. Available at: [Link]
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Healy, M., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS J. Available at: [Link]
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(n.d.). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]
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(n.d.). 3-amino-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]
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(n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
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Ibrahim, M. A. A., et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. Available at: [Link]
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(n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
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(n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available at: [Link]
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Sharma, P., et al. (2023). Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. PubMed. Available at: [Link]
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(n.d.). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
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Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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(2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. Available at: [Link]
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(n.d.). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. ResearchGate. Available at: [Link]
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(n.d.). 4-amino-1-(3-cyanopropyl)-1H-pyrazole-3-carboxamide. PubChem. Available at: [Link]
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Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors
Introduction: Pyrazole and its derivatives are recognized as pharmacologically significant scaffolds in modern drug development, forming the core of numerous kinase inhibitors vital to targeted cancer therapy.[1][2] These inhibitors have revolutionized treatment for diseases driven by specific oncogenic kinases. However, the durable success of these therapies is often challenged by the emergence of drug resistance. This guide serves as a technical resource for researchers and drug development professionals to diagnose, understand, and devise strategies to overcome resistance to pyrazole-based inhibitors in experimental models.
Section 1: Understanding the Mechanisms of Resistance
Acquired resistance to kinase inhibitors is a complex phenomenon, but it can be broadly categorized into two main types: on-target alterations and off-target (or bypass) mechanisms. Understanding the likely mechanism is the first step in designing effective countermeasures.
-
On-Target Resistance: This typically involves genetic changes in the drug's direct target.
-
Secondary Mutations: The most common on-target mechanism is the acquisition of new mutations in the kinase domain. These mutations can prevent the inhibitor from binding effectively, often by altering the conformation of the ATP-binding pocket.[3][4]
-
Gene Amplification: Increased copy number of the target kinase gene can lead to protein overexpression, effectively overwhelming the inhibitor at standard concentrations.
-
-
Off-Target Resistance (Bypass Pathways): In this scenario, the cancer cell activates alternative signaling pathways to circumvent the inhibited kinase, thereby restoring downstream signaling required for proliferation and survival.[5]
-
Bypass Track Activation: Upregulation or mutation of a parallel receptor tyrosine kinase (RTK) can reactivate critical downstream pathways like MAPK (MEK/ERK) or PI3K/AKT, rendering the original targeted inhibition ineffective.[5]
-
Epigenetic Reprogramming: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity, apoptosis, or alternative signaling pathways, leading to a resistant phenotype.[6][7][[“]]
-
Logical Framework for Resistance Mechanisms
This diagram illustrates the primary decision points in classifying resistance.
Caption: Decision tree for classifying resistance mechanisms.
Section 2: Troubleshooting Guide: Investigating Resistance in Your Cell Line Model
Scenario: You have been culturing a BRAF V600E-mutant melanoma cell line with a pyrazole-based BRAF inhibitor (e.g., Vemurafenib). Initially, the cells were highly sensitive. Now, you observe that the cells are proliferating at concentrations of the drug that were previously cytotoxic.
Step 1: Confirm and Quantify the Resistance
Your first step is to rigorously confirm the phenotypic change. Do not rely on observation alone.
Protocol: Dose-Response Assay to Determine IC50
-
Cell Plating: Seed both your parental (sensitive) and the suspected resistant cell lines in parallel in 96-well plates at a predetermined optimal density.
-
Drug Titration: Prepare a 2-fold serial dilution of your pyrazole-based inhibitor. A typical range for Vemurafenib would be from 10 µM down to 0.01 µM. Include a DMSO-only vehicle control.
-
Incubation: Treat the cells and incubate for 72 hours.
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT).
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism. Calculate the IC50 for each cell line.
Expected Outcome & Interpretation:
| Cell Line | Inhibitor | IC50 Value | Interpretation |
| Parental (Sensitive) | Vemurafenib | ~0.1 µM | Expected sensitivity |
| Suspected Resistant | Vemurafenib | > 5.0 µM | >10-fold shift in IC50 confirms resistance |
A significant rightward shift in the IC50 curve for the resistant line provides quantitative validation of the resistance phenotype.
Step 2: Investigate the Direct Target (On-Target Mechanisms)
The most straightforward hypothesis is a mutation in the target gene.
Protocol: BRAF Kinase Domain Sequencing
-
Isolate gDNA: Extract genomic DNA from both parental and resistant cell populations.
-
PCR Amplification: Design primers to amplify the kinase domain of the BRAF gene.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing. This is a cost-effective method for detecting specific point mutations.
-
Analysis: Align the sequences from the resistant cells to the parental cells and the reference human genome. Look for new mutations.
-
(Optional) Next-Generation Sequencing (NGS): For a more comprehensive and unbiased view, consider targeted NGS panels or whole-exome sequencing, which can identify novel mutations or assess gene copy number.[9][10][11]
Step 3: Probe for Bypass Pathway Activation (Off-Target Mechanisms)
If no on-target mutations are found, the next logical step is to investigate bypass signaling. Resistant cells often reactivate downstream pathways like MAPK and PI3K/AKT.
Protocol: Western Blotting for Key Signaling Nodes
-
Experimental Design: Culture parental and resistant cells. Treat each with the BRAF inhibitor at a concentration known to be effective in the parental line (e.g., 1 µM) for 2-4 hours. Include an untreated control for each cell line.
-
Lysate Preparation: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE & Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe with primary antibodies against key signaling proteins. It is crucial to use antibodies for both the phosphorylated (active) and total forms of the proteins.
-
Target Engagement: p-ERK1/2, Total ERK1/2
-
Bypass Activation: p-AKT, Total AKT; p-MET; p-EGFR
-
Loading Control: β-Actin or GAPDH
-
-
Detection & Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate. Analyze the band intensities.
Interpretation of Results:
-
Parental Cells (+ Inhibitor): Expect a strong reduction in p-ERK signal compared to untreated.
-
Resistant Cells (+ Inhibitor): If you observe a restored or "rebounded" p-ERK signal despite the presence of the inhibitor, it is a hallmark of bypass activation. Concomitant increases in p-AKT, p-MET, or other RTKs can pinpoint the specific bypass mechanism.
Experimental Workflow for Diagnosing Resistance
Caption: Step-by-step workflow for diagnosing the mechanism of resistance.
Section 3: Frequently Asked Questions (FAQs)
Q1: We found a novel mutation in our target kinase, but we're not sure if it's responsible for resistance. How can we prove causality?
A1: This is a critical validation step. The gold standard is to introduce the mutation into the sensitive parental cell line using CRISPR/Cas9 or by transfecting a plasmid expressing the mutant kinase. If the engineered cells now exhibit resistance (confirm with a dose-response assay), you have demonstrated that the mutation is sufficient to confer resistance.
Q2: Our Western blots show reactivation of p-ERK, but we don't see increased phosphorylation of common RTKs like EGFR or MET. What else could be the cause?
A2: This suggests a more complex bypass mechanism. Consider these possibilities:
-
Upstream Kras/NRAS mutations: Mutations in RAS proteins are a common cause of resistance to BRAF inhibitors, as they reactivate the MAPK pathway downstream of BRAF. Sequence key RAS genes.
-
Activation of a different kinase: A phospho-kinase array, which screens the activity of dozens of kinases simultaneously, can be a powerful, unbiased tool to identify the culprit.
-
Scaffold protein alterations: Changes in the expression or localization of scaffold proteins like KSR can modulate MAPK signaling.
Q3: Can resistance to one pyrazole-based JAK inhibitor confer cross-resistance to others?
A3: Yes, this is a significant concern. Resistance mutations in the JAK2 kinase domain, for example, can confer resistance to multiple type I JAK inhibitors (which bind to the active conformation).[3][4] However, they may remain sensitive to structurally distinct type II inhibitors that bind to the inactive conformation.[3] It is essential to test the resistant cell line against a panel of different inhibitors to map out the cross-resistance profile.
Q4: Our cells have become resistant, but we found no genetic mutations. What should we investigate next?
A4: This points towards non-genetic mechanisms of resistance, which are increasingly recognized.[7]
-
Epigenetic Changes: Perform ATAC-seq or ChIP-seq to look for changes in chromatin accessibility or histone modifications around genes associated with resistance. DNA methylation arrays can also reveal important changes.[12]
-
Transcriptional Adaptation: A subset of cells may enter a quiescent or slow-cycling state, allowing them to tolerate the drug. This is often a transient state, and the cells may regain sensitivity if the drug is removed for a period. RNA-sequencing can reveal transcriptional reprogramming that supports this phenotype.
Section 4: Advanced Strategies to Overcome Resistance
Once you have identified the resistance mechanism, you can design rational strategies to overcome it.
Strategy 1: Overcoming On-Target Resistance
If resistance is due to a secondary mutation, the solution is often a next-generation inhibitor designed to bind to the mutated kinase. For example, several generations of inhibitors have been developed to overcome resistance mutations in EGFR and ALK.
Strategy 2: Overcoming Off-Target Resistance with Combination Therapy
If resistance is caused by a bypass pathway, a logical approach is to inhibit both the primary target and the bypass pathway simultaneously.
Example Signaling Pathway and Combination Strategy:
This diagram shows how a MET inhibitor can be combined with a BRAF inhibitor to block resistance mediated by MET activation.
Caption: Combination therapy to block a MET-driven bypass pathway.
Experimental Validation: To test this, you would use a matrix of drug concentrations in a cell viability assay. Combine your primary pyrazole-based inhibitor with a second inhibitor targeting the identified bypass pathway (e.g., a MET inhibitor, EGFR inhibitor, or MEK inhibitor). Look for synergistic effects, which can be quantified by calculating a Bliss independence or Combination Index (CI) score. A CI score < 1 indicates synergy and a promising therapeutic strategy.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals.
-
Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. (2013). Trends in Pharmacological Sciences. Available from: [Link]
-
Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. (2022). Frontiers in Oncology. Available from: [Link]
-
Targeted next-generation sequencing for drug-resistant tuberculosis diagnosis: implementation considerations for bacterial load, regimen selection and diagnostic algorithm placement. (2025). World Health Organization. Available from: [Link]
-
The role of epigenetic modifications in drug resistance and treatment of breast cancer. (2022). Journal of Translational Medicine. Available from: [Link]
-
Antimicrobial Resistance Detection with NGS. (2023). Illumina, Inc.. Available from: [Link]
-
Acquired Resistance to JAK Inhibitors in Calr-Mutated Myeloproliferative Neoplasms. (2019). Blood. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Medicinal Chemistry. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Available from: [Link]
-
The use of next-generation sequencing for the surveillance of drug-resistant tuberculosis: an implementation manual. (2023). World Health Organization. Available from: [Link]
-
Epigenetic Alterations in Tumors and Therapeutic Resistance. (2026). Frontiers in Cell and Developmental Biology. Available from: [Link]
-
Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia. (2021). NPJ Precision Oncology. Available from: [Link]
-
Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. (2003). Journal of Medicinal Chemistry. Available from: [Link]
-
The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. (2025). Cancers. Available from: [Link]
-
Antibiotic Resistance and Epigenetics: More to It than Meets the Eye. (2020). Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Meditsinskaya Khimiya. Available from: [Link]
-
Does epigenetic modification directly cause drug resistance in cancer cells?. (2023). Consensus. Available from: [Link]
-
Commonly Integrated Epigenetic Modifications of Differentially Expressed Genes Lead to Adaptive Resistance in Cancer. (2019). Epigenetics. Available from: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of epigenetic modifications in drug resistance and treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Epigenetic Alterations in Tumors and Therapeutic Resistance [frontiersin.org]
- 8. consensus.app [consensus.app]
- 9. Targeted next-generation sequencing for drug-resistant tuberculosis diagnosis: implementation considerations for bacterial load, regimen selection and diagnostic algorithm placement - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Use of targeted next-generation sequencingto detect drug-resistant tuberculosis [who.int]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide
Welcome to the technical support center for the purification of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the purification of this and structurally related compounds. The methodologies outlined here are based on established principles for the purification of pyrazole derivatives and are intended to serve as a robust starting point for your specific application.
I. Understanding the Molecule: Key Physicochemical Characteristics
Before embarking on a purification strategy, it is crucial to understand the physicochemical properties of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. While specific experimental data for this exact molecule is not widely published, we can infer its likely characteristics based on its structural motifs: a substituted pyrazole ring, a primary amine, and a carbothioamide group. A close analog, 3-amino-4-cyclopentyl-1H-pyrazole, has a calculated boiling point of 333.7°C and a density of 1.193 g/cm³[1]. The presence of the polar carbothioamide and amino groups suggests that our target compound will exhibit moderate to good solubility in polar organic solvents.
Expected Solubility Profile:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the amino and carbothioamide groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High to Moderate | Strong dipole-dipole interactions. DMSO is often an excellent solvent for this class of compounds[2]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Can act as a hydrogen bond acceptor. |
| Non-polar | Hexanes, Toluene | Low | The molecule's overall polarity is too high for significant solubility. |
| Aqueous | Water | Low (pH-dependent) | The cyclopentyl group reduces water solubility, but it may be enhanced at acidic pH due to protonation of the amino group. |
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide in a question-and-answer format.
Q1: My recrystallization attempt failed. The compound either oiled out or did not precipitate at all. What should I do?
A1: Recrystallization failure is a common issue that can be resolved by systematically optimizing the solvent system and conditions.
-
The Causality: "Oiling out" occurs when the solute is supersaturated in the hot solvent and its melting point is lower than the boiling point of the solvent. A complete failure to precipitate indicates that the compound is too soluble in the chosen solvent, even at low temperatures.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazole derivatives, ethanol, acetone, dioxane, and n-propanol are often good starting points.[3]
-
Solvent System Modification:
-
If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot, dissolved solution until turbidity persists. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly. A common combination is ethanol/water or DCM/hexanes.
-
If the compound is not soluble enough, try a stronger polar solvent like methanol or a small amount of DMSO.
-
-
Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.
-
Q2: After column chromatography, my fractions are still showing multiple spots on the TLC plate. How can I improve the separation?
A2: Co-elution of impurities during column chromatography is a frequent problem. Improving separation requires optimizing the mobile phase and stationary phase conditions.
-
The Causality: Poor separation on a column is often a direct reflection of poor separation on a TLC plate. The polarity of the mobile phase may not be optimal to achieve differential migration of the compound and its impurities.
-
Troubleshooting Steps:
-
TLC Optimization is Key: Before running a column, dedicate time to finding a TLC mobile phase that gives good separation (a difference in Rf values of at least 0.2) between your target compound and the impurities. An ideal Rf for the target compound is between 0.2 and 0.4.
-
Mobile Phase Adjustment:
-
For polar compounds like this, a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.
-
If the spots are too close together, try a less polar mobile phase (increase the proportion of the non-polar solvent). This will cause all compounds to move more slowly and can enhance separation.
-
For very polar impurities that remain at the baseline, consider adding a small amount of a highly polar solvent like methanol to the mobile phase (e.g., a DCM/methanol mixture is common for pyrazole carboxamides)[4].
-
A mobile phase of n-butanol:acetic acid:water can be effective for compounds with amino groups, as it can help to reduce tailing on the silica gel.[5]
-
-
Consider a Different Adsorbent: If you are using silica gel and still have trouble, consider using a different stationary phase like alumina (basic or neutral), which can offer different selectivity.
-
Q3: I am performing a liquid-liquid extraction, but my compound is not moving into the organic layer as expected. Why is this happening?
A3: The pH of the aqueous phase is critical for the successful extraction of compounds with basic functional groups like the 3-amino group on the pyrazole ring.
-
The Causality: The amino group is basic and can be protonated in an acidic aqueous solution to form a salt. This salt will be highly water-soluble and will not be extracted into a non-polar organic solvent.
-
Troubleshooting Steps:
-
Check the pH: Ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent like chloroform or DCM.[3] You can add a base such as sodium bicarbonate or a dilute sodium hydroxide solution.
-
Salting Out: If the compound has some water solubility even at basic pH, adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic compound and promote its transfer to the organic phase.
-
Choice of Organic Solvent: Ensure you are using a sufficiently polar organic solvent. If DCM is not effective, try ethyl acetate.
-
III. Standard Operating Procedures (SOPs)
SOP 1: Recrystallization of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
SOP 2: Flash Column Chromatography
-
Mobile Phase Selection: Develop a solvent system using TLC that provides good separation and an Rf value of ~0.3 for the target compound. A common starting point for pyrazole derivatives is a gradient of methanol in dichloromethane.[4]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude material in a minimum amount of the mobile phase or a stronger solvent (like DCM or THF) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is being used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Purity Assessment
Assessing the purity of the final product is a critical step.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. Purity of over 95% is often required for biological testing.[4]
-
Melting Point: A sharp melting point range (within 1-2°C) is indicative of a pure compound.
-
Spectroscopic Analysis:
V. Frequently Asked Questions (FAQs)
Q: What are the likely impurities I might encounter?
A: Impurities often arise from starting materials or side reactions during the synthesis.[7] For a typical synthesis of this compound, potential impurities could include unreacted starting materials, partially reacted intermediates, or isomers.
Q: Is 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide stable?
A: Pyrazole rings are generally stable. However, the carbothioamide group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The amino group can be susceptible to oxidation. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.
Q: How do I handle this compound safely?
A: As with any research chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood.
VI. Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of the target compound.
VII. References
-
Kujumgiev, A., et al. (2014). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Polish Journal of Microbiology, 63(1), 83-88. Available at: [Link]
-
Al-Zahrani, F. M., et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(6), 13779-13789. Available at: [Link]
-
Al-Naggar, A. A., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(11), 2427-2438. Available at: [Link]
-
Yüksek, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371457. Available at: [Link]
-
Zhi, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4991. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]
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Kumar, P., et al. (2012). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 4(4), 1462-1470. Available at: [Link]
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Technical Support Center: In Vitro Profiling of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide
Introduction: As a novel heterocyclic molecule, 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide (herein referred to as ACPC) presents unique opportunities and challenges in preclinical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential in vitro cytotoxic effects of this compound. Given the absence of extensive published data on this specific molecule, this document synthesizes field-proven insights and established principles from structurally related pyrazole and carbothioamide compounds to provide a robust framework for your investigations. We will address common experimental hurdles from compound handling to advanced mechanistic troubleshooting, ensuring scientific integrity and logical progression of your studies.
Section 1: Foundational Knowledge & Initial Setup
This section addresses the most critical first steps: understanding the compound's components and preparing it correctly for reliable and reproducible experimental results.
FAQ 1: I am starting my first experiment with ACPC. What are the key structural features I should be aware of?
Answer: Understanding the structure of ACPC is crucial for anticipating its behavior. It is composed of three key moieties:
-
Pyrazole Core: This is a common scaffold in medicinal chemistry known for a wide range of biological activities. Pyrazole-containing drugs have been developed as kinase inhibitors, PARP inhibitors, and more.[1][2] This core structure suggests that ACPC could potentially target various cellular enzymes.
-
Cyclopentyl Group: This bulky, lipophilic group will significantly influence the compound's solubility and how it fits into the binding pockets of target proteins.
-
Carbothioamide (Thioamide) Group: This is a bioisostere of an amide group but with distinct properties. Thioamides can be metabolically unstable and may be converted by cellular enzymes (like flavin-containing monooxygenases or CYPs) into reactive intermediates or their corresponding amide analogs.[3][4] This metabolic activation is a critical consideration, as it could be the source of the observed cytotoxicity.
FAQ 2: What is the recommended procedure for preparing a stock solution of ACPC?
Answer: Due to the lipophilic cyclopentyl group and the generally poor aqueous solubility of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[5]
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of ACPC powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of 100% anhydrous, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously and, if necessary, use a brief sonication bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including vehicle controls) and remains non-toxic to the cells, typically ≤0.5%.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Maximizes solubility for hydrophobic structures.[5] |
| Stock Concentration | 10-50 mM | Provides a concentrated source for wide-ranging dilutions. |
| Storage Temp. | -20°C or -80°C | Prevents degradation of the compound and evaporation of DMSO. |
| Final DMSO % in Media | ≤0.5% (ideally ≤0.1%) | High concentrations of DMSO are independently cytotoxic to cells. |
Section 2: Standard Cytotoxicity Assessment Workflow
Once you have a stable stock solution, the next step is to determine the compound's cytotoxic potential. This involves a systematic approach from a broad screen to a precise IC₅₀ determination.
Caption: General workflow for in vitro cytotoxicity assessment of ACPC.
FAQ 3: How do I choose the right cell line and starting concentrations for my first cytotoxicity assay?
Answer: Your choice of cell line should be hypothesis-driven. If you are exploring ACPC for anticancer properties, use relevant cancer cell lines (e.g., A549 for lung, MCF-7 for breast) and always include a non-tumorigenic control cell line (e.g., BEAS-2B, MCF-10A, or fibroblasts like Hs27) to assess selectivity.[6]
For concentration, a broad range-finding experiment is essential. Since related pyrazole derivatives show IC₅₀ values from nanomolar to high micromolar, a wide screen is recommended.[7][8]
| Experiment Type | Recommended Concentrations | Purpose |
| Range-Finding | 0.01, 0.1, 1, 10, 100 µM | To identify the active concentration window and avoid using excessive resources. |
| IC₅₀ Determination | 8-12 point curve centered on the estimated IC₅₀ from the range-finding study. | To accurately calculate the half-maximal inhibitory concentration (IC₅₀). |
FAQ 4: Which cytotoxicity assay should I start with? Can you provide a protocol?
Answer: A metabolic assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective starting point. It measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Seed your chosen cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of ACPC in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "cells only" (untreated) and "vehicle control" (medium with the highest concentration of DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability) and plot the results as % viability versus log[ACPC concentration] to determine the IC₅₀.
Section 3: Troubleshooting Guide
Unexpected results are a common part of research. This section provides a logical framework for diagnosing and solving potential issues.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
FAQ 5: I am not observing any cytotoxicity, even at high concentrations (e.g., 100 µM). What should I do?
Answer: This is a frequent issue. Here is a checklist of potential causes and solutions:
-
Compound Precipitation: Visually inspect the culture wells under a microscope after adding the treatment medium. Do you see crystals or precipitate? If so, the effective concentration of your compound is much lower than intended. You may need to prepare fresh dilutions or reconsider the highest concentration tested.
-
Compound Instability: The thioamide moiety can be unstable in aqueous media over long incubation times.[4] Consider reducing the incubation period (e.g., 24 hours) or performing a stability test of ACPC in media using HPLC.
-
Cell Line Insensitivity: The chosen cell line may lack the specific target of ACPC or the metabolic enzymes required to activate it. Test the compound on a panel of diverse cell lines.
-
Serum Protein Binding: Components in Fetal Bovine Serum (FBS) can bind to hydrophobic compounds, sequestering them and preventing them from entering the cells. Try reducing the serum concentration in your assay medium (e.g., from 10% to 2%) or perform the assay in serum-free conditions for a short duration.
FAQ 6: My results are highly variable between replicates. How can I improve reproducibility?
Answer: High variability often points to technical rather than biological issues.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When plating, mix the cell suspension between pipetting every few rows to prevent settling.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to increased concentrations of compound and media components. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.
-
Incomplete Solubilization: If using an MTT or crystal violet assay, ensure the formazan or dye is completely dissolved before reading. Inconsistent dissolution is a major source of variability.
Section 4: Investigating the Mechanism of Cytotoxicity
If ACPC is cytotoxic, the next critical question is how it kills cells. This is essential for its development as a potential therapeutic.
FAQ 7: How can I determine if ACPC is inducing apoptosis or necrosis?
Answer: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a key mechanistic step. Using multiple assays is recommended.
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard. A flow cytometry-based assay where Annexin V-positive/PI-negative cells are early apoptotic, and double-positive cells are late apoptotic/necrotic.
-
Caspase Activity Assays: Apoptosis is often mediated by a cascade of enzymes called caspases.[9] You can measure the activity of key executioner caspases (e.g., Caspase-3/7) using a luminescent or fluorescent substrate-based assay. If this assay is positive, it strongly suggests apoptosis.
-
LDH Release Assay: Lactate Dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis. An LDH assay can be run on the supernatant from your cytotoxicity experiments.
FAQ 8: The carbothioamide group is unusual. Could it be causing cytotoxicity through metabolic activation?
Answer: Yes, this is a strong possibility and an advanced avenue of investigation. Thioamides can be bioactivated by cellular monooxygenases into reactive, toxic species.[3][4]
Caption: Potential metabolic activation pathway of the ACPC thioamide group.
Experimental Approach:
-
Synthesize the Amide Analog: A key experiment is to synthesize the direct oxygen analog of ACPC (3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide).
-
Compare Cytotoxicity: Test the cytotoxicity of the amide analog alongside ACPC in the same cell line.
-
If the amide is significantly less potent: This strongly suggests that the thioamide group is critical for the activity, possibly through metabolic activation.
-
If the amide has similar potency: The cytotoxicity is likely driven by the pyrazole scaffold binding to a target, and the thioamide is simply acting as an amide bioisostere.
-
This systematic guide provides a comprehensive framework for characterizing the in vitro cytotoxicity of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. By combining careful experimental technique with a logical troubleshooting process, researchers can generate reliable data to advance their drug discovery programs.
References
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Kwieciński, P., et al. (2014). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Medicinal Chemistry Research, 23(6), 2505–2514. Available at: [Link]
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Al-Ostath, A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7895. Available at: [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 909-938. Available at: [Link]
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Kwieciński, P., et al. (2014). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1 H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Medicinal Chemistry Research. Available at: [Link]
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Keane, J., et al. (2000). A Caspase-Independent Pathway Mediates Macrophage Cell Death in Response to Mycobacterium tuberculosis Infection. The Journal of Immunology, 165(5), 2635-2641. Available at: [Link]
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De Mot, R., & Parret, A. H. (2007). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 73(16), 5291–5298. Available at: [Link]
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Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(2), 82-85. Available at: [Link]
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Al-Warhi, T., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1259-1274. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]
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Sbardella, G., & Petraccone, L. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Abdel-Wahab, B. F., et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(2), 9204-9214. Available at: [Link]
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Papakyriakou, A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6798. Available at: [Link]
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Miller, C. A., & Chatterjee, C. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(9), 1079–1089. Available at: [Link]
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Masi, M., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Pharmaceuticals, 15(12), 1558. Available at: [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. Available at: [Link]
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S. G. K., et al. (2011). Discovery of novel antitubercular 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. Bioorganic & Medicinal Chemistry Letters, 21(18), 5342-5345. Available at: [Link]
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Lee, S., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. European Journal of Medicinal Chemistry, 125, 1136-1146. Available at: [Link]
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Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. Available at: [Link]
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Zhang, H., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 23(11), 2999. Available at: [Link]
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Fajemiroye, J. O., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1073. Available at: [Link]
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Laleu, B., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1035–1049. Available at: [Link]
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Zhang, H., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 23(11), 2999. Available at: [Link]
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Miller, C. A., & Chatterjee, C. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(9), 1079-1089. Available at: [Link]
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Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available at: [Link]
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Validation & Comparative
The Evolving Landscape of 3-Aminopyrazoles: A Comparative Guide to Structure-Activity Relationships
The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its unique structural features, including the presence of adjacent nitrogen atoms and a reactive amino group, allow for diverse functionalization and the establishment of critical interactions with a multitude of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aminopyrazole analogs, offering a comparative overview of their performance as kinase inhibitors, antimicrobial agents, and anticancer therapeutics. We will delve into the causal relationships behind experimental design and provide detailed protocols to ensure the reproducibility and validation of the presented findings.
The 3-Aminopyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a wide array of clinically approved drugs.[1] The introduction of an amino group at the 3-position significantly enhances the scaffold's utility, providing a key hydrogen bond donor and a site for further chemical elaboration. This seemingly simple modification unlocks the potential to target a diverse range of biological macromolecules with high affinity and specificity. The inherent tautomerism of the pyrazole ring further contributes to its ability to adopt favorable conformations within a binding pocket.
Comparative Analysis of Structure-Activity Relationships
The biological activity of 3-aminopyrazole analogs is exquisitely sensitive to the nature and position of substituents on the pyrazole core and the exocyclic amino group. This section will dissect the SAR of these compounds across different therapeutic areas, supported by experimental data.
Kinase Inhibition: Targeting the ATP-Binding Site
The 3-aminopyrazole core has proven to be a highly effective hinge-binding motif in the development of kinase inhibitors. The amino group and the adjacent pyrazole nitrogen atom can form a canonical hydrogen bonding pattern with the kinase hinge region, a critical interaction for potent inhibition.
-
N1-Substitution: Large, hydrophobic groups at the N1 position often occupy the hydrophobic back pocket of the ATP-binding site, significantly enhancing potency and selectivity. For instance, in a series of JNK3 inhibitors, the introduction of a substituted phenylurea at N1 led to compounds with low nanomolar IC50 values.[2]
-
C4-Substitution: The C4 position is often directed towards the solvent-exposed region. Modifications at this position can be used to modulate physicochemical properties such as solubility and cell permeability without drastically affecting kinase inhibitory activity.
-
C5-Substitution: Substituents at the C5 position can influence selectivity among different kinases. For example, in the development of CDK2/5 inhibitors, a cyclobutyl group at the R1 position (attached to the pyrazole core) was found to be optimal for activity.[3]
Table 1: Comparative Inhibitory Activity of 3-Aminopyrazole Analogs against Various Kinases
| Compound ID | Target Kinase | R1-Substituent (at C5) | N1-Substituent | IC50 (nM) | Reference |
| Analog 24 | CDK2/cyclin E | Cyclobutyl | 4-(Biphenyl-4-yl) | 24 | [3] |
| Analog 24 | CDK5/p35 | Cyclobutyl | 4-(Biphenyl-4-yl) | 23 | [3] |
| SR-4326 | JNK3 | H | Phenylurea | - (18.5-fold selective over JNK1) | [2] |
| Compound 22 | CDK2 | Cyclobutyl | Biphenyl | 24 | [4] |
| Compound 22 | CDK5 | Cyclobutyl | Biphenyl | 23 | [4] |
| AT7519 | CDK2 | H | 2,6-dichlorobenzamide | 10-210 (multi-CDK) | [5] |
Antimicrobial Activity: Disrupting Essential Bacterial Processes
3-Aminopyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1] Their mechanism of action often involves the inhibition of essential enzymes or the disruption of cell membrane integrity.
-
Halogenation: The presence of halogen atoms, particularly fluorine and chlorine, on the phenyl rings attached to the pyrazole scaffold has been shown to enhance antimicrobial activity.[1]
-
Nitro Group: A nitro substituent at the C4 position of a 3,5-dimethylpyrazole moiety has been reported to significantly increase antibacterial activity.[1]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell walls.
Table 2: Comparative Antimicrobial Activity of 3-Aminopyrazole Analogs
| Compound ID | Target Organism | Key Structural Features | MIC (µg/mL) | Reference |
| Compound 5a | Staphylococcus aureus | Halogen-substituted phenyl group | 0.023 | [1] |
| Compound 5c | Staphylococcus aureus | Halogen-substituted phenyl group | 0.023 | [1] |
| Compound 7b | Various Pathogens | Thiazolin-4-one incorporation | 0.22 - 0.25 | [6] |
| Compound 20 | Staphylococcus aureus | 4-CF3 phenyl group | 31.25 (µM) | [7] |
| Compound 10 | Gram-negative bacteria | Quinoline-pyrido[2,3-d]pyrimidinone | 1-5 (µmol/mL) | [8] |
Experimental Protocols: A Guide to Self-Validating Methodologies
The reliability of SAR studies hinges on the robustness and reproducibility of the experimental protocols employed. This section provides detailed, step-by-step methodologies for key assays used in the evaluation of 3-aminopyrazole analogs.
Synthesis of 3-Aminopyrazole Analogs
A common and effective method for the synthesis of the 3-aminopyrazole core involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.
-
Reaction Setup: To a solution of the appropriate β-ketonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 3-aminopyrazole.
Caption: General workflow for the synthesis of 3-aminopyrazole analogs.
In Vitro Kinase Inhibition Assay
A widely used method to determine the potency of kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate peptide.
-
Reagent Preparation: Prepare solutions of the kinase, substrate peptide, ATP, and the 3-aminopyrazole analog at various concentrations in an appropriate assay buffer.
-
Reaction Initiation: In a microplate, combine the kinase and the inhibitor and incubate for a predetermined time to allow for binding.
-
Start the Reaction: Initiate the phosphorylation reaction by adding the substrate peptide and ATP mixture.
-
Reaction Termination and Detection: After a specific incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ATP remaining in the well.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that results in 50% inhibition of kinase activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[2]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the 3-aminopyrazole analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.
Caption: Step-by-step workflow of the MTT assay for anticancer activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[16]
-
Serial Dilution: Perform a serial two-fold dilution of the 3-aminopyrazole analog in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 16-20 hours at 35°C).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Conclusion and Future Perspectives
The 3-aminopyrazole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of rational design and systematic optimization in harnessing the full potential of this privileged core. As our understanding of the molecular drivers of disease deepens, the versatility of the 3-aminopyrazole framework will undoubtedly lead to the discovery of next-generation therapies with improved efficacy and safety profiles. Future efforts will likely focus on the development of highly selective inhibitors targeting novel biological pathways and the exploration of innovative drug delivery strategies to enhance the therapeutic index of these promising compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
